molecular formula C9H8F2O B2879232 (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL CAS No. 1261024-88-7

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

Cat. No.: B2879232
CAS No.: 1261024-88-7
M. Wt: 170.159
InChI Key: COYHADCBPNZLEL-NSCUHMNNSA-N
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Description

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate alkyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of (E)-3-(2,6-Difluorophenyl)prop-2-en-1-one.

    Reduction: Formation of (E)-3-(2,6-Difluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzaldehyde: A precursor in the synthesis of (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL.

    (E)-3-(2,6-Difluorophenyl)propan-1-ol: A reduced form of the compound.

    (E)-3-(2,6-Difluorophenyl)prop-2-en-1-one: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of both the difluorophenyl group and the propenol moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHADCBPNZLEL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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